5-(Chloromethyl)-2-isopropoxypyridine hydrochloride 5-(Chloromethyl)-2-isopropoxypyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1357945-88-0
VCID: VC0058881
InChI: InChI=1S/C9H12ClNO.ClH/c1-7(2)12-9-4-3-8(5-10)6-11-9;/h3-4,6-7H,5H2,1-2H3;1H
SMILES: CC(C)OC1=NC=C(C=C1)CCl.Cl
Molecular Formula: C9H13Cl2NO
Molecular Weight: 222.109

5-(Chloromethyl)-2-isopropoxypyridine hydrochloride

CAS No.: 1357945-88-0

Cat. No.: VC0058881

Molecular Formula: C9H13Cl2NO

Molecular Weight: 222.109

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-2-isopropoxypyridine hydrochloride - 1357945-88-0

Specification

CAS No. 1357945-88-0
Molecular Formula C9H13Cl2NO
Molecular Weight 222.109
IUPAC Name 5-(chloromethyl)-2-propan-2-yloxypyridine;hydrochloride
Standard InChI InChI=1S/C9H12ClNO.ClH/c1-7(2)12-9-4-3-8(5-10)6-11-9;/h3-4,6-7H,5H2,1-2H3;1H
Standard InChI Key PLRZLPCQYALLGQ-UHFFFAOYSA-N
SMILES CC(C)OC1=NC=C(C=C1)CCl.Cl

Introduction

Chemical Structure and Properties

Structural Analysis

5-(Chloromethyl)-2-isopropoxypyridine hydrochloride features a pyridine core with two key functional groups: a chloromethyl substituent at the 5-position and an isopropoxy group at the 2-position. The compound exists as a hydrochloride salt, with the pyridine nitrogen likely serving as the protonation site. This structure represents a modification of the related compound 2-chloro-5-(chloromethyl)pyridine, where the 2-chloro substituent has been replaced with an isopropoxy group.

Physical and Chemical Properties

The compound's physical and chemical properties can be inferred based on its structure and related pyridine derivatives:

PropertyDescription
Molecular FormulaC9H13Cl2NO
Molecular Weight222.11 g/mol
Physical StateCrystalline solid (predicted)
SolubilityLikely soluble in polar solvents (water, alcohols, DMSO) due to salt formation
StabilityModerately stable, but potentially reactive due to chloromethyl group
Melting PointEstimated 110-140°C (based on related compounds)
pKaApproximately 3-4 (for pyridinium nitrogen)

Reactivity Profile

The compound exhibits several distinctive reactive sites:

  • The chloromethyl group serves as an electrophilic center for nucleophilic substitution reactions

  • The isopropoxy group can undergo cleavage under acidic conditions

  • The pyridinium nitrogen (protonated) affects the electron distribution within the aromatic ring

Synthesis Methodologies

From 2-Chloro-5-(chloromethyl)pyridine

A logical synthetic route to 5-(Chloromethyl)-2-isopropoxypyridine hydrochloride would begin with 2-chloro-5-(chloromethyl)pyridine, a compound extensively documented in the search results. This approach would involve nucleophilic aromatic substitution of the 2-chloro group with isopropoxide, followed by salt formation:

StepReaction ConditionsExpected Yield
1. Preparation of 2-chloro-5-(chloromethyl)pyridineThionyl chloride (1.5 eq) in chloroform, reflux for 12h80-85%
2. Nucleophilic aromatic substitutionIsopropanol, strong base (KOH or NaH), polar aprotic solvent (DMF or THF), 60-80°C70-80%
3. Salt formationHCl in diethyl ether or dioxane>95%

The first step is well-documented in the search results, with one procedure noting: "Thionyl chloride (14.6 ml, 0.2 mol) was added extremely carefully in dropwise manner to a rapidly stirred mixture of 2-chloro-5-hydroxymethylpyridine (18.6 g, 0.13 mol) and chloroform (150 ml) at ambient temperature (20 C.). After addition was complete the resulting mixture was heated under reflux for 12 hours" .

Alternative Synthetic Approaches

Several alternative approaches can be considered:

Direct Hydroxymethylation Route

This approach begins with 2-isopropoxypyridine:

  • Formylation at the 5-position using directed metalation or Vilsmeier-Haack conditions

  • Reduction of the aldehyde to hydroxymethyl group

  • Chlorination of the hydroxymethyl group

  • Salt formation

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected 1H NMR signals (predicted based on related structures):

Proton TypeChemical Shift (ppm)MultiplicityIntegration
Pyridine C6-H8.4-8.6doublet1H
Pyridine C4-H7.7-7.9doublet of doublets1H
Pyridine C3-H6.8-7.0doublet1H
-CH2Cl4.6-4.7singlet2H
-OCH(CH3)25.2-5.4septet1H
-CH(CH3)21.3-1.4doublet6H
-NH+ (salt)10.0-12.0broad singlet1H

For comparison, the search results provide NMR data for the related compound 2-chloro-5-(chloromethyl)pyridine: "1H NMR (CDCl3): 4.57 (2H, s), 7.34 (1H, d, J=8.5 Hz), 7.72 (1H, dd, J=8.5, 2.5 Hz), 8.40 (1H, d, J=2.5 Hz)" .

Infrared Spectroscopy

Expected key IR bands:

  • 3000-2800 cm-1: C-H stretching (alkyl groups)

  • 1600-1550 cm-1: C=N and C=C stretching (pyridine ring)

  • 1250-1200 cm-1: C-O stretching (isopropoxy group)

  • 750-700 cm-1: C-Cl stretching (chloromethyl group)

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) conditions for analysis:

ParameterRecommended Condition
ColumnC18 reversed-phase (150 × 4.6 mm, 5 μm)
Mobile PhaseAcetonitrile/water (50:50) with 0.1% formic acid
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention TimeEstimated 4-6 minutes

Applications and Utility

Pharmaceutical Applications

5-(Chloromethyl)-2-isopropoxypyridine hydrochloride can serve as a valuable building block in pharmaceutical synthesis due to its reactive chloromethyl group. Potential applications include:

  • Alkylation reactions for the introduction of the pyridine moiety into complex molecules

  • Formation of C-N bonds through reaction with amines, as demonstrated in the search results: "A solution of 2,7-diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester hydrochloride (400 mg, 1.5 mmol) and 2-chloro-5-(chloromethyl)pyridine (243 mg, 1.5 mmol) was dissolved in acetonitrile (50 mL), potassium carbonate (621 mg, 4.5 mmol) was added and reacted at 70°C for 16 hours" .

Agrochemical Applications

The related compound 2-chloro-5-(chloromethyl)pyridine is utilized in the synthesis of agrochemicals, particularly insecticides. The search results mention: "3 mmol of [120068-37-3]fipronil in a 50ml flask [Chemical name:5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-trifluoromethylsulfinylpyrazole-3-carboxamide]" reacting with 2-chloro-5-chloromethylpyridine.

5-(Chloromethyl)-2-isopropoxypyridine hydrochloride could potentially serve similar functions with modified biological activity profiles.

As a Chemical Intermediate

The compound can function as an intermediate for synthesizing:

  • Pyridine-containing heterocycles

  • Functionalized pyridines with diverse substituents

  • Ligands for coordination chemistry

ConditionStability
Ambient temperatureModerately stable (sealed container)
Exposure to moistureLimited stability (hydrolysis risk)
Light exposureRelatively stable
Heat (>100°C)Decomposition likely
Hazard TypeAssessment
Skin irritation/corrosivityLikely corrosive (HCl salt)
Eye irritationSevere irritant
RespiratoryIrritant to respiratory tract
ReactivityModerate (alkylating potential)
EnvironmentalPotentially harmful to aquatic organisms

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